Acetic acid;4-methylpenta-2,4-dien-2-ol
Description
Acetic acid;4-methylpenta-2,4-dien-2-ol is a compound combining acetic acid (CH₃COOH) and 4-methylpenta-2,4-dien-2-ol, a dienol with conjugated double bonds and a methyl substituent. The dienol component introduces steric and electronic effects, likely influencing solubility, stability, and reactivity compared to simpler acetic acid derivatives .
Structure
2D Structure
Properties
CAS No. |
37562-76-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;4-methylpenta-2,4-dien-2-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,7H,1H2,2-3H3;1H3,(H,3,4) |
InChI Key |
CEHHWBPHEJZFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C(C)O.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound | Functional Groups | Key Features |
|---|---|---|
| Acetic acid | Carboxylic acid | Simple two-carbon acid; high polarity, low volatility |
| Glacial acetic acid | Pure CH₃COOH (99-100%) | Corrosive, anhydrous form; used in industrial synthesis |
| 4-Methylpenta-2,4-dien-2-ol | Dienol (conjugated double bonds) | Conjugated system enhances resonance stabilization; reactive hydroxyl group |
| 2-Methyl-2,4-pentanediol diacetate | Ester (diacetate) | Two acetate groups; higher hydrophobicity than acetic acid |
| (4-Pyridoylselenyl)acetic acid | Selenyl-acetic acid derivative | Selenium incorporation; potential redox activity |
Key Comparisons
- Acetic Acid vs. Glacial Acetic Acid : The latter’s lack of water increases corrosivity and reactivity, making it preferable for catalysis and polymer synthesis .
- 4-Methylpenta-2,4-dien-2-ol vs. Other Dienols: The methyl group in 4-methylpenta-2,4-dien-2-ol stabilizes the dienol structure, reducing ring-strain compared to spirocyclic dienols (e.g., 4-(5,5-dimethylspiro[2.5]oct-4-yl)-3-butene-2-ol) .
- Ester Derivatives : Unlike simple esters (e.g., methyl acetate), 2-methyl-2,4-pentanediol diacetate exhibits higher molecular weight and reduced volatility, impacting applications in plasticizers or solvents .
Q & A
Q. How do reaction conditions (e.g., solvent polarity) impact chiral center formation in derivatives of 4-methylpenta-2,4-dien-2-ol?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in chiral syntheses, as noted in . Chiral HPLC (e.g., using amylose columns) and circular dichroism (CD) spectroscopy validate enantiomeric excess .
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